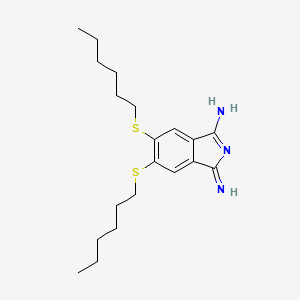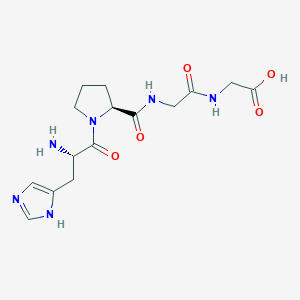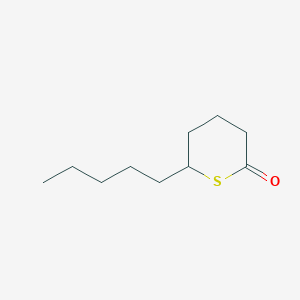
6-pentyltetrahydro-2H-thiopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pentyltetrahydro-2H-thiopyran-2-one is an organic compound with the molecular formula C10H18OS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentyltetrahydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pentyl-substituted precursor with a thiopyran ring-forming reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pentyltetrahydro-2H-thiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
6-Pentyltetrahydro-2H-thiopyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-pentyltetrahydro-2H-thiopyran-2-one involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Pentyltetrahydro-2H-pyran-2-one: Similar structure but contains an oxygen atom instead of sulfur.
Tetrahydrothiopyran-2-one: Lacks the pentyl substituent.
Thiopyran-2-one: Contains a double bond in the ring structure.
Uniqueness
6-Pentyltetrahydro-2H-thiopyran-2-one is unique due to its specific combination of a pentyl group and a sulfur-containing ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
201991-54-0 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
6-pentylthian-2-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 |
Clé InChI |
PXRUYLRRFJEVKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCCC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


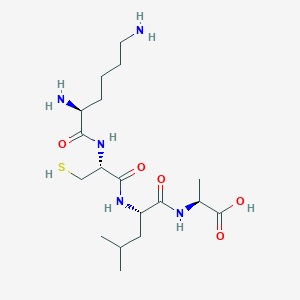
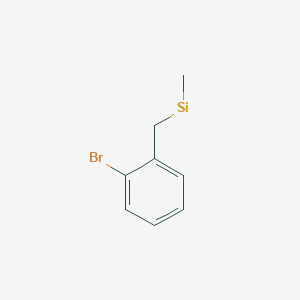
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)
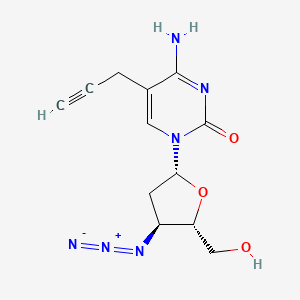
![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
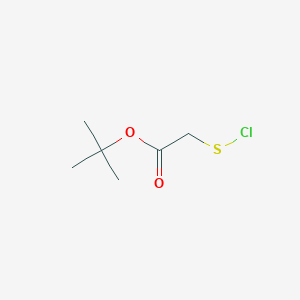
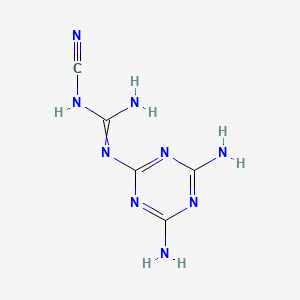
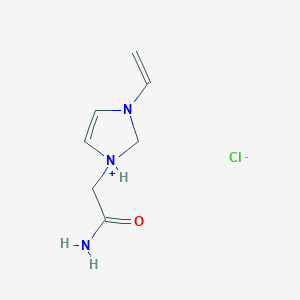
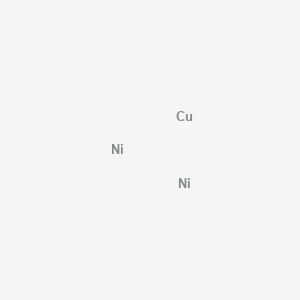
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
